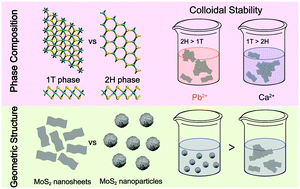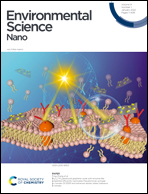Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
Environmental Science: Nano Pub Date: 2022-03-24 DOI: 10.1039/D1EN01110C
Abstract
Aggregation significantly influences the transport, transformation and bioavailability of engineered nanomaterials in aquatic environments. As one of the most well-studied two-dimensional transition metal dichalcogenide nanomaterials, the colloidal stability of molybdenum disulfide (MoS2) has been reported under different environmental conditions. Nonetheless, the intrinsic aggregation behavior of this material as influenced by its physicochemical properties is not well understood. This study investigated the correlation of the phase composition and geometric structure of MoS2 with the aggregation behavior, aggregate stability and transport behavior of the nanomaterials. The results revealed that soft Lewis acid Pb2+ exhibits higher destabilization for metallic 1T MoS2, whereas the semiconducting 2H phase has a higher tendency to aggregate in the presence of hard Lewis acid Ca2+. The different colloidal stabilities in response to cations could be well explained by the inner-sphere complexation of Pb2+ and outer-sphere interaction of Ca2+ with the surface of MoS2, respectively. With respect to the influences of geometric structure on the colloidal stability, the suspension of flower-like MoS2 3D nanoparticles is more stable compared to its 2D nanosheet counterpart, as reflected by the higher critical coagulation concentrations of cations and lower aggregation rate at the same MoS2 mass concentration. Finally, redispersion and column experiments were conducted to evaluate the stabilities and remigration behavior of MoS2 aggregates. Deposition of MoS2 nanomaterials occurred in the presence of cations and the aggregates of MoS2 3D nanoparticles were shown to be unstable and susceptible to redispersion/remigration due to the loose aggregate structure. This study comprehensively evaluated the intrinsic aggregation behaviors of engineered MoS2 nanomaterials with important implications for environmental fate and risk.


Recommended Literature
- [1] Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties
- [2] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [3] Reviews of books
- [4] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [5] Room-temperature luminescence of tervalent chromium complexes
- [6] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†
- [7] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [8] Ancient pigment to treasure: Prussian blue as a cheap solid cyanide/nitrogen dual-source affording the high-yield syntheses of pricey endohedral clusterfullerenes†
- [9] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [10] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 131159-39-2









